Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
Overview
Description
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): is a complex organic compound with the molecular formula C22H14O10 and a molecular weight of 438.35 g/mol. This compound is characterized by its intricate structure, which includes two isobenzofuran rings connected by a butane-1,4-diyl bridge, each ring bearing a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation followed by cyclization. The reaction conditions often require the use of strong bases such as sodium ethoxide and heating to facilitate the condensation and subsequent cyclization steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: . Its ability to interact with biological macromolecules makes it a useful tool in understanding biochemical pathways.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its structural similarity to certain bioactive molecules suggests it could be used in drug design and development.
Industry: In industry, Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydrobenzo[c]phthalazine-5-carboxylate)
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydrobenzo[c]oxathiazine-5-carboxylate)
Uniqueness: Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) stands out due to its specific structural features, which include the isobenzofuran rings and the butane-1,4-diyl bridge
Properties
IUPAC Name |
4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxybutyl 1,3-dioxo-2-benzofuran-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O10/c23-17(11-3-5-13-15(9-11)21(27)31-19(13)25)29-7-1-2-8-30-18(24)12-4-6-14-16(10-12)22(28)32-20(14)26/h3-6,9-10H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIBVVVTDMUFHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141642 | |
Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-87-8 | |
Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2899-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.